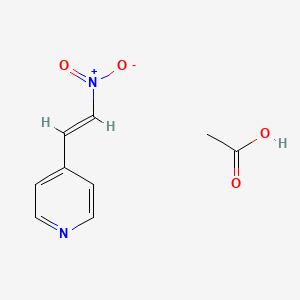
4-(2-Nitroethenyl)pyridine; acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Nitroethenyl)pyridine; acetic acid is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . This compound is known for its versatility and is used in various chemical research and development endeavors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroethenyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at 120°C . This method yields 2-substituted pyridines in good quantities. Another approach involves the use of mechanochemically activated magnesium metal for the direct C-4-H alkylation of pyridines with alkyl halides .
Industrial Production Methods
Industrial production methods for 4-(2-Nitroethenyl)pyridine often involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(2-Nitroethenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products
The major products formed from these reactions include amino-substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
4-(2-Nitroethenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Nitroethenyl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets, including enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
相似化合物的比较
4-(2-Nitroethenyl)pyridine is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Pyridine: A basic aromatic compound with a nitrogen atom in the ring.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Piperidine: A saturated six-membered ring containing a nitrogen atom.
These compounds share some chemical properties with 4-(2-Nitroethenyl)pyridine but differ in their reactivity and applications.
属性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
acetic acid;4-[(E)-2-nitroethenyl]pyridine |
InChI |
InChI=1S/C7H6N2O2.C2H4O2/c10-9(11)6-3-7-1-4-8-5-2-7;1-2(3)4/h1-6H;1H3,(H,3,4)/b6-3+; |
InChI 键 |
YDCXYSDQNVDNPD-ZIKNSQGESA-N |
手性 SMILES |
CC(=O)O.C1=CN=CC=C1/C=C/[N+](=O)[O-] |
规范 SMILES |
CC(=O)O.C1=CN=CC=C1C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


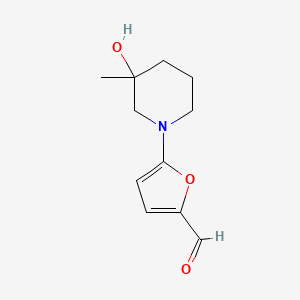


![1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13156924.png)
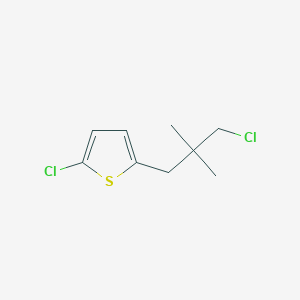
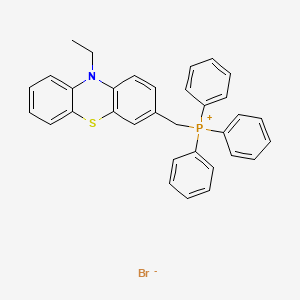
![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
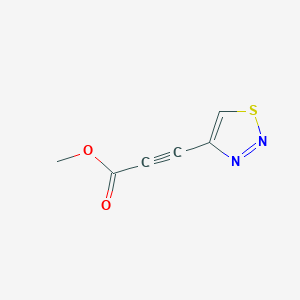
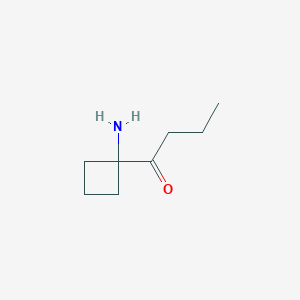
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
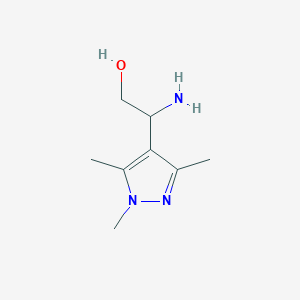
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)


